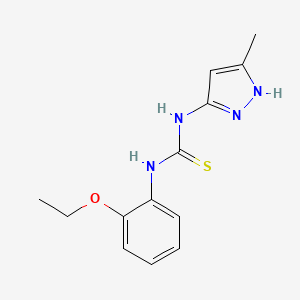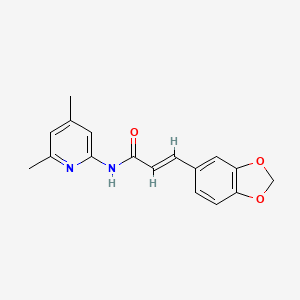
N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea, also known as EMPTU, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. EMPTU is a thiourea derivative that has been synthesized through various methods and has shown promising results in several scientific studies.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has been the subject of several scientific studies due to its potential pharmacological properties. It has been shown to have anti-inflammatory, antioxidant, and antitumor activities in vitro and in vivo. N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has been studied for its potential as a diagnostic agent for certain cancers.
Mécanisme D'action
The mechanism of action of N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea is not fully understood, but it has been suggested to involve the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and tumor growth. N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in insulin signaling and glucose metabolism.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell and animal models. N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using optimized methods, and its pharmacological properties can be easily evaluated using various assays. However, N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea research. One area of interest is the development of N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea derivatives with improved pharmacological properties. Another area of interest is the investigation of N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea as a potential therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea and its potential toxicity in vivo.
Méthodes De Synthèse
N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea can be synthesized through various methods, including the reaction of 2-ethoxyaniline with 3-methyl-1H-pyrazole-5-carbonyl chloride in the presence of potassium carbonate and thiourea. Another method involves the reaction of 2-ethoxyaniline with 3-methyl-1H-pyrazole-5-carbonyl isothiocyanate in the presence of triethylamine. These methods have been optimized to achieve high yields of N-(2-ethoxyphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea with minimal impurities.
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-3-(5-methyl-1H-pyrazol-3-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-3-18-11-7-5-4-6-10(11)14-13(19)15-12-8-9(2)16-17-12/h4-8H,3H2,1-2H3,(H3,14,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPWJLLSRSMZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=NNC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)


![3-(3-methoxyphenyl)-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5807295.png)

![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807308.png)




![8-methoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5807353.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5807358.png)
![N-(2,6-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5807365.png)